Condiciones de reacción

1.1 Solvents: Tetrahydrofuran , Butyl ether ; -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt

1.2 Reagents: Methanol

2.1 Reagents: Selenium dioxide ; rt → 160 °C; 20 h, 160 °C

3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C

3.2 Solvents: Tetrahydrofuran ; 5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C

3.3 Reagents: Citric acid Solvents: Water

4.1 Reagents: Thionyl chloride Solvents: Chloroform ; 10 min, -4 °C; 4 h, -4 °C → rt

4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; rt → 60 °C; 16 h, 60 °C

4.3 Reagents: Hydrazine Solvents: Ethanol , Dichloromethane ; 16 h, rt

5.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

6.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 5 min, rt

6.2 Catalysts: Dimethylformamide ; rt; 2 h, 55 °C

6.3 Reagents: Ammonia Solvents: Isopropanol , Dichloromethane ; pH 9

Referencia

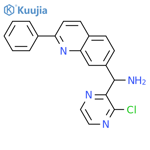

Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors

Mulvihill, Mark J.; et al,

Bioorganic & Medicinal Chemistry,

2008,

16(3),

1359-1375

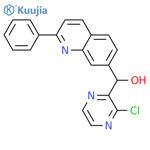

![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline structure](https://es.kuujia.com/scimg/cas/867163-50-6x500.png)